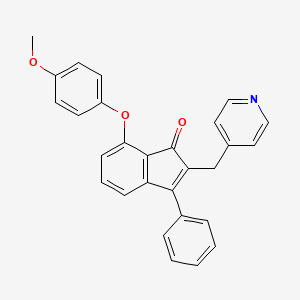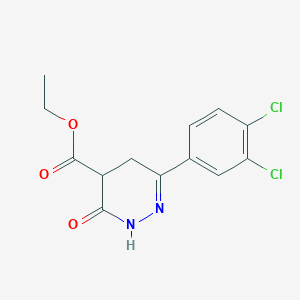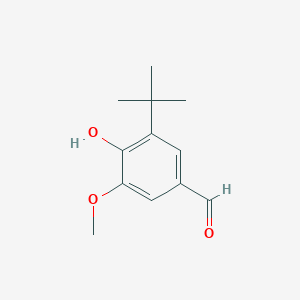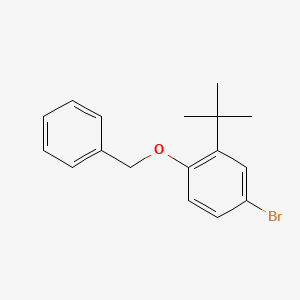![molecular formula C13H14ClN3 B3126866 N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine CAS No. 338392-59-9](/img/structure/B3126866.png)
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine
Vue d'ensemble
Description
“N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine, also known as (E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylideneamine:
Antimicrobial Activity
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine: has shown significant potential as an antimicrobial agent. Its imidazole core is known for its ability to disrupt microbial cell membranes and inhibit essential enzymes, making it effective against a variety of bacterial and fungal pathogens . This compound could be developed into new antibiotics or antifungal medications, addressing the growing issue of antimicrobial resistance.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer properties. The imidazole ring structure can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis (programmed cell death). Studies have shown its effectiveness against various cancer cell lines, including breast, lung, and colon cancers . This makes it a potential candidate for the development of new chemotherapeutic agents.
Anti-inflammatory Effects
The anti-inflammatory potential of N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine has been explored in several studies. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response . This property could be harnessed to develop new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Activity
This compound has demonstrated significant antioxidant activity, which is crucial in protecting cells from oxidative stress and damage caused by free radicals . Its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes suggests potential applications in preventing or treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Agricultural Applications
Beyond medical applications, this compound has potential uses in agriculture. Its antimicrobial and antifungal properties can be utilized to develop new pesticides and fungicides to protect crops from various pathogens. This can contribute to improving crop yields and ensuring food security.
These diverse applications highlight the significant potential of N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine in various fields of scientific research and development.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis and therapeutic potential of imidazole containing compounds Recent advances in the synthesis of imidazoles A brief review of the biological potential of indole derivatives Molecules | Free Full-Text | A Novel 5-Chloro-N-phenyl-1H-indole-2
Mécanisme D'action
Orientations Futures
Imidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . As public health problems increase due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, including “N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine”, may be a promising direction for future research .
Propriétés
IUPAC Name |
1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-propan-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-9(2)15-8-11-12(14)17-13(16-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMHASHQHUSZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(NC(=N1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175123 | |
| Record name | N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine | |
CAS RN |
338392-59-9 | |
| Record name | N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338392-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[methoxy(methyl)amino]methylene}-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B3126796.png)


![2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3126809.png)
![N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B3126813.png)
![N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide](/img/structure/B3126814.png)
![3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B3126822.png)
![2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide](/img/structure/B3126828.png)


![2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3126839.png)
![Ethyl 2-[3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]pyridin-2-yl]acetate](/img/structure/B3126847.png)
![1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone oxime](/img/structure/B3126850.png)
![1-Methoxy-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B3126860.png)